N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzofuran core substituted with a 2,5-dimethoxyphenyl group and an isobutyramido group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12(2)20(24)23-18-14-7-5-6-8-16(14)28-19(18)21(25)22-15-11-13(26-3)9-10-17(15)27-4/h5-12H,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOTWQPZMXYCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran core, followed by the introduction of the 2,5-dimethoxyphenyl group and the isobutyramido group. The reaction conditions often involve the use of solvents such as ethanol, methanol, or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or the phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Solvents: Ethanol, methanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and phenyl-substituted amides.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with similar structural features but different pharmacological properties.
2’,5’-Dimethoxyfentanyl: A fentanyl analogue with structural similarities but distinct biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its diverse applications in scientific research and potential therapeutic uses further distinguish it from other similar compounds.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 345.36 g/mol
Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells via the activation of specific signaling pathways.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
The biological effects of this compound are thought to arise from its interaction with cellular receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound binds to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways associated with inflammation and cell proliferation.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular responses to stress and damage.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Efficacy against bacterial strains |
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Case Study on Anti-inflammatory Effects :
- A recent study demonstrated that derivatives similar to this compound effectively reduced inflammation in animal models. The study highlighted the compound's ability to lower levels of inflammatory markers in serum.
-
Case Study on Anticancer Activity :
- Another investigation focused on the cytotoxic effects of related benzofuran derivatives in various cancer cell lines. Results indicated significant reductions in cell viability, suggesting a promising avenue for cancer treatment.
-
Case Study on Antimicrobial Properties :
- A comparative analysis showed that compounds with similar structures exhibited potent antibacterial activity against resistant strains of bacteria, reinforcing the potential therapeutic use of this compound in infectious diseases.
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Amide bond formation : Coupling the benzofuran-2-carboxylic acid scaffold with the 2,5-dimethoxyphenylamine group using activating agents like HATU or EDCI in anhydrous DMF .
- Functional group protection : Methoxy groups may require protection (e.g., with tert-butyldimethylsilyl chloride) during acidic/basic reaction steps to prevent demethylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product. Yield optimization depends on temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; benzofuran aromatic protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C22H24N2O5: 397.1758) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, essential for confirming stereochemistry .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
Solubility in DMSO (typically >50 mM) facilitates stock solutions for in vitro studies. For in vivo applications, co-solvents like Cremophor EL or cyclodextrin derivatives are recommended to enhance aqueous solubility while minimizing toxicity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data for benzofuran derivatives?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses with target proteins (e.g., kinases or GPCRs), reconciling discrepancies between in vitro potency and predicted interactions .
- Meta-analysis : Cross-referencing IC50 values from orthogonal assays (e.g., fluorescence polarization vs. SPR) reduces false positives .
Q. How can computational modeling predict metabolic stability and off-target effects?
- ADME prediction : Tools like SwissADME calculate topological polar surface area (<90 Ų suggests blood-brain barrier penetration) and cytochrome P450 inhibition profiles .
- Off-target screening : Similarity ensemble approach (SEA) maps structural motifs to unrelated targets (e.g., hERG channel liability due to basic nitrogen atoms) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Photoaffinity labeling : Incorporation of a diazirine moiety into the isobutyramide group enables covalent binding to target proteins, identified via SDS-PAGE and LC-MS/MS .
- Knockout/knockdown models : CRISPR-Cas9-mediated gene editing in cell lines confirms target specificity (e.g., reduced efficacy in receptor-null cells) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity across studies?
- Batch consistency : Ensure synthetic intermediates (e.g., benzofuran core) are HPLC-pure (>98%) to exclude impurities affecting activity .
- Assay standardization : Use internal controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP concentration in kinase assays) .
Q. What methodologies resolve discrepancies in crystallographic data vs. solution-phase NMR structures?
- Paramagnetic relaxation enhancement (PRE) NMR : Detects flexible regions in solution that may adopt alternate conformations in crystal lattices .
- Molecular dynamics clustering : Compares dominant conformers across environments to identify biologically relevant states .
Key Research Gaps and Opportunities
Q. What unexplored modifications could enhance target selectivity?
Q. How can advanced imaging techniques elucidate subcellular localization?
- Click chemistry tagging : Azide-functionalized analogs enable super-resolution microscopy via CuAAC reaction with fluorophore-conjugated alkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
